3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide
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Overview
Description
3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a bromine atom attached to the benzene ring and an indazole moiety, which is a bicyclic structure containing both benzene and pyrazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Bromination: The benzene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the coupling of the brominated benzene derivative with the indazole moiety through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indazole moiety can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Amidation and Esterification: The amide bond can be modified through reactions with acids or alcohols, forming esters or other amide derivatives.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Amidation: EDCI, HOBt, DCC (dicyclohexylcarbodiimide)
Major Products
Substitution Products: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted benzamides.
Oxidation Products: Oxidized forms of the indazole moiety.
Reduction Products: Reduced forms of the indazole moiety.
Scientific Research Applications
3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding.
Chemical Biology: Employed as a probe to study the function of specific proteins and enzymes.
Pharmaceutical Development: Investigated for its potential to be developed into drugs for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, which have diverse biological activities.
Benzamide Derivatives: Other benzamide compounds with different substituents on the benzene ring.
Uniqueness
3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the indazole moiety, which confer specific chemical and biological properties
Biological Activity
3-Bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a compound that combines a brominated indazole moiety with a benzamide structure. This unique combination may impart significant biological activity, particularly in the realms of oncology and neurology. The following sections explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Ring : The initial step involves the synthesis of the indazole core through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 3-position of the indazole is achieved using brominating agents.
- Benzamide Formation : The final step involves coupling the brominated indazole with a benzoyl chloride or similar compound to form the benzamide linkage.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Indazole derivatives have shown promising anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Various indazole derivatives exhibit IC50 values in the nanomolar range against different cancer cell lines (e.g., FGFR1 inhibitors with IC50 < 4.1 nM) .
- Mechanisms of Action : The compound may act by inhibiting specific kinases involved in cancer progression or by inducing apoptosis in cancer cells.
Neuroprotective Effects
Indazole-containing compounds have been studied for their neuroprotective effects:
- Cognitive Enhancement : Some derivatives have demonstrated potential in enhancing cognitive functions and protecting against neurodegenerative processes.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the indazole and benzamide moieties significantly impact biological activity:
- Substituent Variations : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity against specific targets.
Compound | Activity | IC50 (nM) | Target |
---|---|---|---|
Compound A | FGFR1 Inhibition | <4.1 | FGFR1 |
Compound B | ERK1/2 Activity | 9.3 - 25.8 | ERK1/2 |
Compound C | IDO1 Inhibition | 5.3 | IDO1 |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- FGFR Inhibitors : A series of indazole derivatives were evaluated for their ability to inhibit FGFRs, showing significant promise as anticancer agents.
- Neuroprotective Agents : Research has indicated that certain indazole derivatives can protect neuronal cells from oxidative stress and apoptosis.
Properties
IUPAC Name |
3-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-20-15-8-3-2-7-13(15)14(19-20)10-18-16(21)11-5-4-6-12(17)9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFRNOOZRSHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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